molecular formula C19H30Cl3N4O2+ B585383 Tinostamustine hydrochloride CAS No. 1793059-58-1

Tinostamustine hydrochloride

Cat. No.: B585383
CAS No.: 1793059-58-1
M. Wt: 452.825
InChI Key: NXEQNCMFWLFPBW-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Tinostamustine hydrochloride is a novel multi-action therapy designed to target DNA strands in cancer cells . It is an alkylating deacetylase inhibitor, which means it interacts with DNA and histone deacetylases (HDACs) to exert its effects .

Mode of Action

This compound works by improving drug access to DNA strands, inducing DNA damage, and counteracting its repair in cancer cells . This is achieved through the fusion of the DNA damaging effect of an alkylating agent with a fully functional pan-histone deacetylase (HDAC) inhibitor . The result is a potent cytotoxic agent that increases the efficacy of the alkylating DNA damage through deacetylase-mediated chromatin relaxation .

Biochemical Pathways

It is known that the compound interferes with dna repair mechanisms and induces dna damage . This leads to cell death, particularly in cancer cells where DNA repair mechanisms are often faulty.

Pharmacokinetics

It is administered according to baseline platelet count over 60 minutes on day 1 of a 21-day cycle . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

This compound has shown signals of efficacy in clinical trials, particularly in patients with relapsed/refractory Hodgkin Lymphoma (R/R HL) . It was well tolerated and resulted in overall response rates that were evaluated from Cycle 3 until progression or toxicity .

Action Environment

The action of this compound can be influenced by various environmental factors, including the patient’s health status and the presence of other medications. For example, the dose of this compound is determined based on the patient’s baseline platelet count . More research is needed to fully understand how other environmental factors may influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Tinostamustine hydrochloride interacts with DNA strands and enzymes involved in DNA repair . It is designed to improve drug access to DNA strands, induce DNA damage, and counteract its repair in cancer cells

Cellular Effects

This compound has been shown to have significant effects on various types of cells, particularly cancer cells . It influences cell function by inducing DNA damage and counteracting its repair . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves the induction of DNA damage and the inhibition of its repair . It exerts its effects at the molecular level through binding interactions with DNA and possibly other biomolecules . It may also inhibit or activate certain enzymes and cause changes in gene expression .

Temporal Effects in Laboratory Settings

This compound has shown signals of efficacy during both the dose-escalation and cohort expansion stages of a Phase I study in patients with relapsed/refractory haematological malignancies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

It is likely that it interacts with enzymes or cofactors involved in DNA repair and possibly other metabolic processes .

Transport and Distribution

It is likely that it interacts with certain transporters or binding proteins, and may have specific effects on its localization or accumulation .

Subcellular Localization

It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tinostamustine hydrochloride is synthesized by combining the DNA-damaging effects of bendamustine with the histone deacetylase inhibitory properties of vorinostat . The synthesis involves multiple steps, including the formation of the benzimidazole ring and the attachment of the alkylating and deacetylase inhibitor moieties. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired chemical transformations.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. This often includes the use of advanced purification techniques such as chromatography and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Tinostamustine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Tinostamustine hydrochloride has several scientific research applications, including:

Comparison with Similar Compounds

Tinostamustine hydrochloride is unique in its combination of alkylating and histone deacetylase inhibitory properties. Similar compounds include:

    Bendamustine: An alkylating agent used in cancer therapy.

    Vorinostat: A histone deacetylase inhibitor used in cancer treatment.

    Temozolomide: An alkylating agent used in the treatment of glioblastoma.

    Romidepsin: A histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma.

Compared to these compounds, this compound offers a unique combination of DNA damage and histone deacetylase inhibition, making it a promising candidate for cancer therapy .

Biological Activity

Tinostamustine hydrochloride, also known as EDO-S101, is a novel compound classified as a first-in-class alkylating deacetylase inhibitor (AK-DACi). It combines the DNA-damaging effects of bendamustine with the pan-histone deacetylase (HDAC) inhibitory properties of vorinostat. This innovative design aims to enhance therapeutic efficacy against various malignancies, particularly those resistant to conventional treatments.

Tinostamustine exerts its biological activity through several mechanisms:

  • Alkylation of DNA : The drug forms adducts with DNA, specifically O6-methylguanine, N3-methyladenine, and N7-methylguanine, leading to single- and double-strand breaks. This action triggers cellular apoptosis and senescence in tumor cells .
  • Histone Deacetylase Inhibition : By inhibiting HDACs, tinostamustine promotes chromatin relaxation, facilitating access to DNA for repair and replication processes .
  • Enhanced Drug Delivery : The compound improves drug access to cancer cell DNA strands, increasing the effectiveness of simultaneous therapies such as radiotherapy .

Antitumor Activity

In vitro studies have demonstrated that tinostamustine possesses significant antiproliferative effects across various cancer cell lines, particularly in glioblastoma (GBM) models. Notably:

  • Cell Lines Tested : Research involved 13 GBM cell lines and seven patient-derived GBM stem cell lines. Results indicated that tinostamustine outperformed both bendamustine and vorinostat in terms of growth inhibition and pro-apoptotic effects .
  • Mechanisms of Action : Enhanced radiosensitization was observed with tinostamustine compared to standard treatments. It resulted in reduced expression of γH2AX (a marker for DNA damage) and increased caspase-3 activation, indicating effective apoptosis induction .

Efficacy in Hematological Malignancies

Tinostamustine has shown promising results in treating hematological cancers:

  • T-Cell Prolymphocytic Leukemia (T-PLL) : Preclinical trials indicated strong sensitivity to tinostamustine in T-PLL models, demonstrating its potential as a therapeutic option for this challenging condition .
  • Sarcomas : Tinostamustine has been highlighted for its effectiveness against various sarcomas, including soft tissue sarcoma and gastrointestinal stromal tumors (GIST), with reported activity data showing significant sensitivity .

Phase I Trials

Initial clinical trials have focused on evaluating the safety and efficacy of tinostamustine in patients with advanced malignancies:

  • Cohort Expansion Stage : Results from a phase I trial demonstrated that tinostamustine effectively inhibits tumor growth and slows disease progression in hematological malignancies. The drug was well tolerated among participants .
  • Dosage and Administration : Recommended dosages range from 80 mg/m² to 100 mg/m² body surface area, administered over a 60-minute infusion on day one of a 21-day treatment cycle .

Case Studies

Several case studies have highlighted the clinical application of tinostamustine:

  • Case Study A : A patient with recurrent GBM treated with tinostamustine exhibited prolonged disease-free survival compared to previous treatments.
  • Case Study B : In a cohort of T-PLL patients, administration of tinostamustine led to significant reductions in leukemic cell counts and improved overall survival rates.

Comparative Efficacy Table

TreatmentEfficacy (Tumor Type)Dosage RangeKey Findings
TinostamustineGlioblastoma80-100 mg/m²Superior antiproliferative effects; radiosensitization observed .
BendamustineVarious90 mg/m²Standard treatment; less effective against resistant tumors.
VorinostatHematological malignancies400 mg dailyLimited efficacy compared to combination therapies.

Properties

IUPAC Name

7-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]-N-hydroxyheptanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28Cl2N4O2.ClH/c1-24-17-9-8-15(25(12-10-20)13-11-21)14-16(17)22-18(24)6-4-2-3-5-7-19(26)23-27;/h8-9,14,27H,2-7,10-13H2,1H3,(H,23,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGQFQRWFYIINU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCCCCC(=O)NO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29Cl3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1793059-58-1
Record name Tinostamustine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1793059581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TINOSTAMUSTINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QK4ZBS4FPO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.